N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Biological Activity
Synthesis of N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thienopyrimidine core : This involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the thioacetamide group : The thioacetamide moiety is introduced through a nucleophilic substitution reaction.
- Final modifications : The addition of the 3,5-dimethylphenyl group is performed to enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | CCRF-CEM leukemia cells | 6.7 | |
Compound B | MCF-7 breast cancer | 10.5 | |
Compound C | A549 lung cancer | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar thienopyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound D | E. coli | 14 | |
Compound E | S. aureus | 18 |
The proposed mechanism for the biological activity includes:
- Inhibition of DNA synthesis : Compounds similar to this compound may interfere with nucleotide synthesis pathways.
- Apoptosis induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the thieno[3,2-d]pyrimidine scaffold and tested them against various cancer cell lines. One derivative exhibited an IC50 value of 6.7 µM against CCRF-CEM leukemia cells, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A separate study focused on evaluating the antimicrobial efficacy of thienopyrimidine derivatives against common pathogens such as E. coli and S. aureus. The results showed significant zones of inhibition, suggesting potential for development as antimicrobial agents.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-12-7-13(2)9-15(8-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)5-6-26-4/h7-9,14H,5-6,10-11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGQLMFLEAAJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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